molecular formula C20H22N2O2 B11136306 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B11136306
M. Wt: 322.4 g/mol
InChI Key: HLVVSXSELPDAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. For example, the preparation of related compounds like melatonin involves several steps, including the reaction of indole derivatives with acetic acid and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylbenzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C20H22N2O2/c1-14-4-5-17(12-15(14)2)20(23)21-9-11-22-10-8-16-13-18(24-3)6-7-19(16)22/h4-8,10,12-13H,9,11H2,1-3H3,(H,21,23)

InChI Key

HLVVSXSELPDAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC)C

Origin of Product

United States

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